1-(ETHANESULFONYL)-N-[2-(ETHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-(ETHANESULFONYL)-N-[2-(ETHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with ethanesulfonyl and ethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ETHANESULFONYL)-N-[2-(ETHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using ethanesulfonyl chloride under basic conditions.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction using an ethylsulfanyl-containing reagent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(ETHANESULFONYL)-N-[2-(ETHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(ETHANESULFONYL)-N-[2-(ETHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: Use as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(ETHANESULFONYL)-N-[2-(ETHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl and ethylsulfanyl groups may play a role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(ETHANESULFONYL)-2-(ETHYLSULFANYL)ETHANE: Shares similar functional groups but lacks the piperidine ring.
1-[2-(ETHYLSULFANYL)PHENYL]PIPERAZINE HYDROCHLORIDE: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
1-(ETHANESULFONYL)-N-[2-(ETHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the combination of its functional groups and the piperidine ring structure. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-(2-ethylsulfanylphenyl)-1-ethylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c1-3-22-15-10-6-5-9-14(15)17-16(19)13-8-7-11-18(12-13)23(20,21)4-2/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDQYFOANCGLMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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